molecular formula C19H24N2O4S B2897852 Ethyl 1-{[2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate CAS No. 439096-89-6

Ethyl 1-{[2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate

Cat. No.: B2897852
CAS No.: 439096-89-6
M. Wt: 376.47
InChI Key: RHYJFFIFBAHLNC-UHFFFAOYSA-N
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Description

Ethyl 1-{[2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a thiazole ring, and a methoxyphenoxy group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{[2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the aromatic ring or the piperidine moiety .

Scientific Research Applications

Ethyl 1-{[2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-{[2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidinecarboxylates and thiazole derivatives, such as:

Uniqueness

Ethyl 1-{[2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmacological agent or as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 1-[[2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-3-24-18(22)14-8-10-21(11-9-14)13-17-12-20-19(26-17)25-16-6-4-15(23-2)5-7-16/h4-7,12,14H,3,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYJFFIFBAHLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CN=C(S2)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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